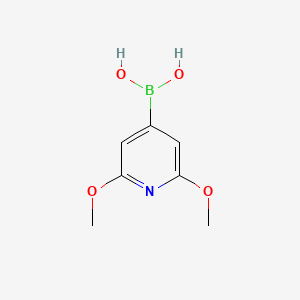

2,6-Dimethoxypyridine-4-boronic acid

Übersicht

Beschreibung

2,6-Dimethoxypyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent, followed by reaction with a boron-containing compound to introduce the boronic acid functionality .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents that are compatible with the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DM-PBA serves as a vital building block in organic synthesis, particularly in the formation of complex molecules through:

- Suzuki-Miyaura Coupling Reactions: It facilitates the coupling of various aryl and vinyl boron compounds with halides, leading to the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound is integral in drug discovery processes due to its ability to create diverse chemical libraries. Its applications include:

- Development of Boron-Containing Biomolecules: DM-PBA is used to create boron-containing compounds that exhibit potential therapeutic properties, particularly in oncology .

Materials Science

In materials science, DM-PBA is utilized for:

- Synthesis of Advanced Materials: It acts as a precursor for functionalized polymers and materials that are used in electronics and nanotechnology .

Case Study 1: Use in Drug Discovery

A study demonstrated the effectiveness of DM-PBA in synthesizing novel anticancer agents through targeted modifications of existing drug scaffolds. The compound's ability to facilitate carbon-carbon bond formation allowed researchers to explore various structural modifications rapidly.

Case Study 2: Application in Material Science

Research highlighted the use of DM-PBA in creating conductive polymers for electronic applications. The Suzuki coupling reactions enabled the development of materials with enhanced electrical properties, showcasing its versatility beyond traditional organic synthesis.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxypyridine-4-boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can modulate the activity of enzymes and other biological molecules. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,6-Dimethoxypyridine-4-boronic acid include other pyridine boronic acids and their derivatives, such as:

- 2,6-Dimethoxypyridine-3-boronic acid

- 2,6-Dimethoxypyridine-5-boronic acid

- 2,6-Dimethoxypyridine-6-boronic acid

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective functionalization and the formation of specific complexes, making it a versatile compound in various chemical and biological applications .

Biologische Aktivität

2,6-Dimethoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHBNO. The structure features a pyridine ring with two methoxy groups at the 2 and 6 positions and a boronic acid group at the 4 position. This configuration enhances its reactivity in various chemical reactions, particularly in cross-coupling processes.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds containing this core structure can induce apoptosis in K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 10 | PARP-1 cleavage, caspase activation |

| Compound B | MCF-7 | 5 | Induction of autophagy |

| Compound C | MV4-11 | 8 | Inhibition of PCNA expression |

The most potent compounds showed low micromolar GI values, indicating strong antiproliferative effects. The mechanisms involve the activation of apoptotic pathways and autophagy induction, which are critical for cancer treatment strategies .

Anti-Tubercular Activity

2,6-Dimethoxypyridine derivatives have also been evaluated for their anti-tubercular properties. In a study assessing various analogues, it was found that certain compounds demonstrated effective inhibition against Mycobacterium tuberculosis (M.tb).

Table 2: Anti-Tubercular Activity

| Compound | MIC (µM) | Comments |

|---|---|---|

| Bedaquiline Analog A | 0.35 | Comparable to bedaquiline |

| Bedaquiline Analog B | 0.80 | Enhanced activity due to methoxy substitution |

The presence of the methoxy group at the C6 position was associated with improved activity compared to other variants, suggesting a structure-activity relationship that could guide future drug design .

Synthesis and Derivative Development

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Variations in substitution patterns on the pyridine ring can lead to derivatives with enhanced biological activity. For example, studies have shown that para-substituted phenylboronic acids yield more potent derivatives when coupled with the pyridine core .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A compound derived from this boronic acid was tested in vitro against multiple cancer cell lines. Results indicated significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- Case Study on Tuberculosis : In a clinical setting, an analogue demonstrated efficacy against drug-resistant strains of M.tb, highlighting its potential as a novel anti-tubercular agent.

Eigenschaften

IUPAC Name |

(2,6-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPPYUWMHROKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.